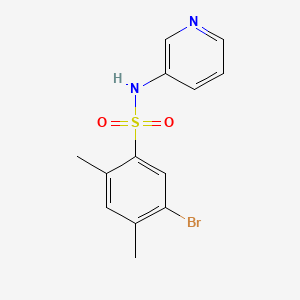
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. BDP is a sulfonamide derivative that has been synthesized using various methods. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is not fully understood. However, it has been suggested that 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide acts as a fluorescent probe by binding to metal ions such as Cu(II) and Zn(II) and forming a complex. The complex then emits fluorescence upon excitation with light. As a selective inhibitor of carbonic anhydrase IX, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide binds to the active site of the enzyme and inhibits its activity. The inhibition of carbonic anhydrase IX activity has been shown to reduce tumor growth in vitro and in vivo.
Biochemical and Physiological Effects:
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo. However, it has been reported to induce cell death in cancer cells by inhibiting carbonic anhydrase IX activity. Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the major advantages of using 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in laboratory experiments is its high selectivity for metal ions such as Cu(II) and Zn(II). Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe probe for biological samples. However, one of the limitations of using 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide is its limited solubility in aqueous solutions. This can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in scientific research. One potential direction is the development of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide-based fluorescent probes for the detection of other metal ions in biological samples. Additionally, the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a selective inhibitor of carbonic anhydrase IX has shown promise in cancer therapy. Further research is needed to determine the efficacy of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a therapeutic agent for cancer. Finally, the use of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a ligand for the synthesis of MOFs has potential applications in gas storage, separation, and catalysis. Further research is needed to optimize the synthesis of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide-based MOFs for these applications.
Conclusion:
In conclusion, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, or 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has potential applications as a fluorescent probe, selective inhibitor of carbonic anhydrase IX, and ligand for the synthesis of MOFs. Further research is needed to fully understand the potential applications of 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide in scientific research.
合成法
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been synthesized using various methods. One of the most commonly used methods is the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-pyridinamine in the presence of a base such as triethylamine. The reaction yields 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide as a white solid with a high yield. Other methods include the reaction of 5-bromo-2,4-dimethylbenzenesulfonyl chloride with 3-pyridinecarboxamide or 3-pyridinylamine in the presence of a base.
科学的研究の応用
5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as Cu(II) and Zn(II) in biological samples. 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has also been used as a selective inhibitor of carbonic anhydrase IX, which is a potential target for cancer therapy. Additionally, 5-bromo-2,4-dimethyl-N-(3-pyridinyl)benzenesulfonamide has been used as a ligand for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
特性
IUPAC Name |
5-bromo-2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-6-10(2)13(7-12(9)14)19(17,18)16-11-4-3-5-15-8-11/h3-8,16H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUKETDENHESLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CN=CC=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-3-pyridylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,4R,9S,10R,13S)-11,15-Dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B602776.png)
![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)
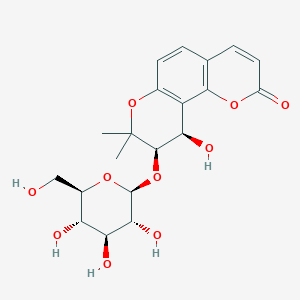

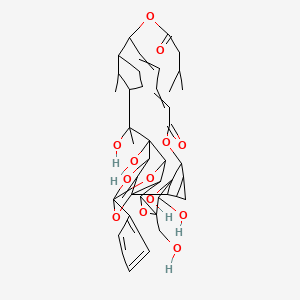


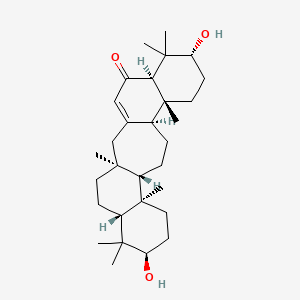

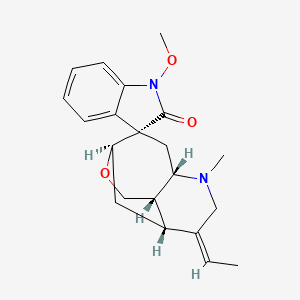
![(1S,4aR,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[(E)-3-oxobut-1-enyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602794.png)
![(1R,4aR,5S,8aR)-5-[(3R)-3-hydroxy-3-methylpent-4-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid](/img/structure/B602795.png)
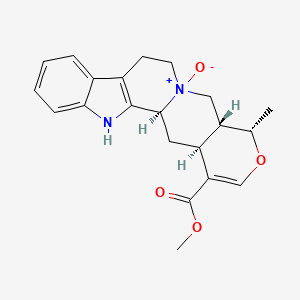
![1-[(2R,4aR,4bS,8aR,10aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol](/img/structure/B602798.png)